(4-Bromophenyl)(3-ethenylphenyl)methanone
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Overview
Description
(4-Bromophenyl)(3-ethenylphenyl)methanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom at the para position and the other phenyl ring has an ethenyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3-ethenylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-bromobenzoyl chloride and 3-ethenylbenzene.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The 4-bromobenzoyl chloride is added dropwise to a solution of 3-ethenylbenzene and AlCl3 in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents.
Automated Systems: Use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high yield.
Purification: Industrial-scale purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3-ethenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: (4-Bromophenyl)(3-carboxyphenyl)methanone.
Reduction: (4-Bromophenyl)(3-ethenylphenyl)methanol.
Substitution: (4-Aminophenyl)(3-ethenylphenyl)methanone or (4-Thiophenyl)(3-ethenylphenyl)methanone.
Scientific Research Applications
(4-Bromophenyl)(3-ethenylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3-ethenylphenyl)methanone involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target. In cancer research, it may induce apoptosis by modulating signaling pathways related to cell survival and death.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Similar structure but with a hydroxy and methoxy group, showing different biological activities.
(4-Bromophenyl)(3-methoxyphenyl)methanone: Lacks the ethenyl group, leading to different reactivity and applications.
Uniqueness
(4-Bromophenyl)(3-ethenylphenyl)methanone is unique due to the presence of both a bromine atom and an ethenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
918825-52-2 |
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Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
(4-bromophenyl)-(3-ethenylphenyl)methanone |
InChI |
InChI=1S/C15H11BrO/c1-2-11-4-3-5-13(10-11)15(17)12-6-8-14(16)9-7-12/h2-10H,1H2 |
InChI Key |
ZFPBZAFYHMLOCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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